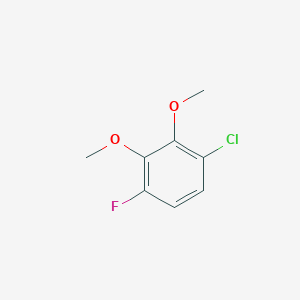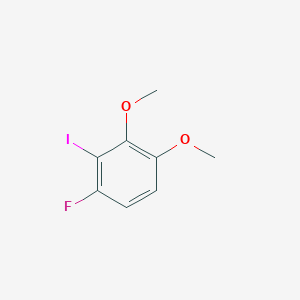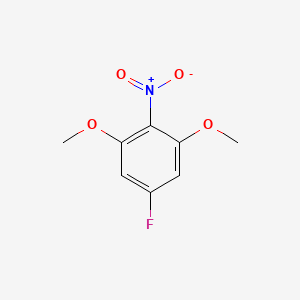
4-Amino-5-methylpyridine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methylpyridine-2-methanol: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position. This compound is known for its significant basicity due to the amino group and its solubility in highly polar organic solvents .
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 4-Amino-5-methylpyridine-2-methanol involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction mixture is then precipitated using hydrochloric acid/methanol solution to obtain the crude product . Another method involves the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol under elevated temperature conditions in an autoclave .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis, considering the reaction conditions and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-methylpyridine-2-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under alkaline conditions.
Condensation Reactions: The amino group can react with electrophilic reagents such as sulfonyl chlorides to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong bases like potassium hydroxide in methanol.
Condensation Reactions: Involves electrophilic reagents like sulfonyl chlorides under basic conditions.
Major Products:
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Condensation Reactions: Produces sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Amino-5-methylpyridine-2-methanol is used as an intermediate in organic synthesis and medicinal chemistry . It serves as a building block for the synthesis of various bioactive molecules.
Biology and Medicine: This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of non-steroidal selective mineralocorticoid receptor antagonists, which are used in the treatment of conditions like chronic kidney disease and cardiovascular damage .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: This compound has a similar structure but lacks the hydroxymethyl group at the 2-position.
4-Amino-5-methylpyridin-2-ol: This compound is similar but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: 4-Amino-5-methylpyridine-2-methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in nucleophilic substitution and condensation reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
(4-amino-5-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYUWQILBWTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)













